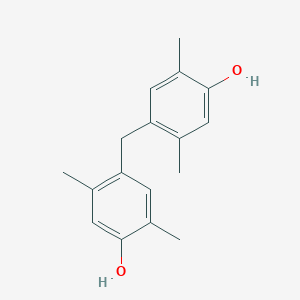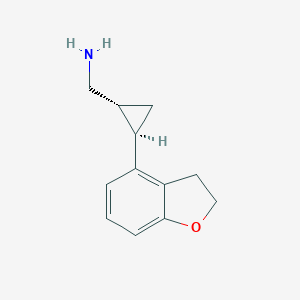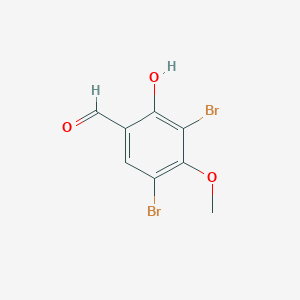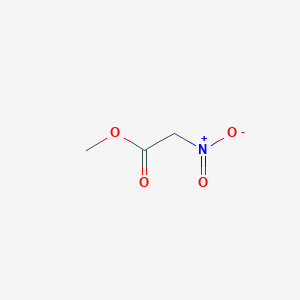
4,4'-Methylenebis(2,5-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(2,5-dimethylphenol) is an organic compound with the molecular formula C17H20O2. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 210-212°C. This compound is known for its unique properties and has been widely used in various fields such as medicine, chemistry, and biology.
Méthodes De Préparation
4,4’-Methylenebis(2,5-dimethylphenol) can be synthesized using various methods, but the most common method is the reaction of 2,5-dimethylphenol with formaldehyde in the presence of an acid catalyst. This reaction produces 4,4’-Methylenebis(2,5-dimethylphenol) and water as a byproduct.
Analyse Des Réactions Chimiques
4,4’-Methylenebis(2,5-dimethylphenol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as halogenation and nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Applications De Recherche Scientifique
4,4’-Methylenebis(2,5-dimethylphenol) has been extensively used in scientific research due to its unique properties. It has been used as an antioxidant, antibacterial, and antifungal agent. Additionally, it has been used in the synthesis of other compounds such as resins, adhesives, and coatings. This compound has also been explored for its potential in the development of new drugs and has shown promise in the treatment of various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(2,5-dimethylphenol) involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells. It also has antibacterial and antifungal properties, making it effective against various microorganisms. Additionally, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential treatment for diseases characterized by a decrease in acetylcholine levels, such as Alzheimer’s disease and Parkinson’s disease.
Comparaison Avec Des Composés Similaires
4,4’-Methylenebis(2,5-dimethylphenol) can be compared with other similar compounds such as:
Bisphenol A: Known for its use in the production of polycarbonate plastics and epoxy resins.
Bisphenol F: Used in the production of epoxy resins and coatings.
Bisphenol S: Used as a substitute for Bisphenol A in various applications.
4,4’-Methylenebis(2,6-dimethylphenol): Used in the industrial manufacture of metal-clad laminates and printed circuit boards. The uniqueness of 4,4’-Methylenebis(2,5-dimethylphenol) lies in its specific molecular structure, which imparts distinct properties and applications compared to its analogs.
Propriétés
IUPAC Name |
4-[(4-hydroxy-2,5-dimethylphenyl)methyl]-2,5-dimethylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-10-7-16(18)12(3)5-14(10)9-15-6-13(4)17(19)8-11(15)2/h5-8,18-19H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSGCMVPVMGPGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)CC2=C(C=C(C(=C2)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446166 |
Source


|
| Record name | 4,4'-Methylenebis(2,5-dimethylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111329-41-0 |
Source


|
| Record name | 4,4'-Methylenebis(2,5-dimethylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)

![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)
